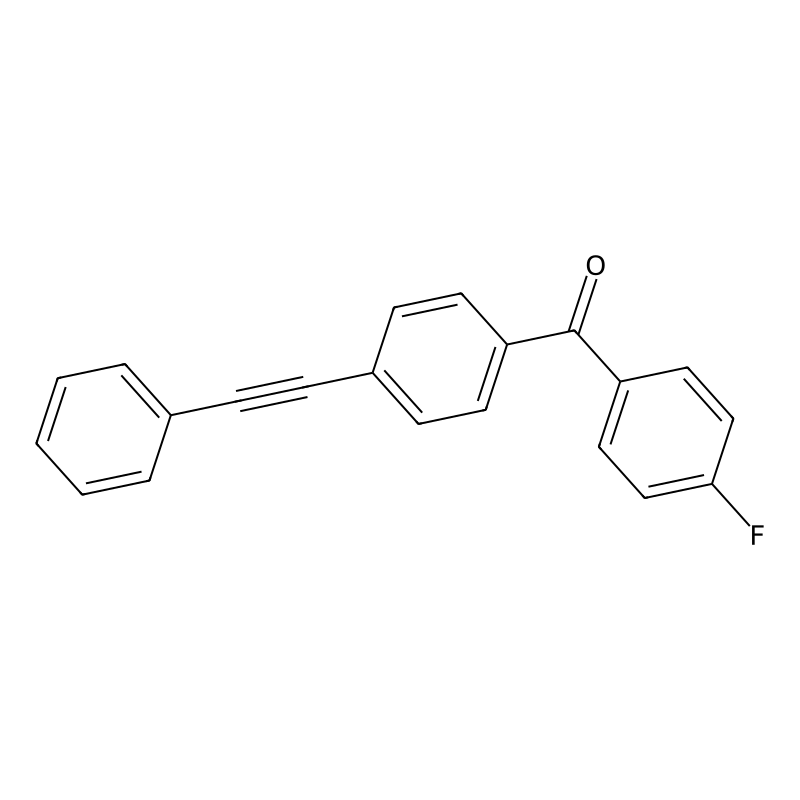

4-Fluoro-4'-(phenylethynyl)benzophenone

Content Navigation

- 1. General Information

- 2. Procurement Guide: 4-Fluoro-4'-(phenylethynyl)benzophenone for High-Performance Polymer Synthesis

- 3. Critical Non-Interchangeability: Why 4-Fluoro-4'-(phenylethynyl)benzophenone is Not a Generic Benzophenone

- 4. Quantitative Evidence for Selecting 4-Fluoro-4'-(phenylethynyl)benzophenone

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Fluoro-4'-(phenylethynyl)benzophenone (CAS 153354-46-2) is a fluorinated aromatic ketone specifically functionalized for use as a monomer or cross-linking agent in the synthesis of high-performance polymers, such as polyimides and poly(aryl ether)s. The incorporation of the fluorine atom is a deliberate design choice intended to lower the dielectric constant and moisture absorption of the final polymer, while the phenylethynyl group provides a thermally-activated cross-linking site. These characteristics are critical for applications in microelectronics, aerospace, and advanced composites where thermal stability, processability, and superior electrical insulating properties are primary procurement drivers.

References

- [1] Wang, Y., et al. "Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties." Designed Monomers and Polymers 23.1 (2020): 134-144.

- [6] Fan, L., et al. "Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins." Molecules 29.21 (2024): 4956.

- [10] Ghosh, M., and Mittal, K. L., eds. "Polyimides: fundamentals and applications." CRC press, 1996.

- [11] Sasaki, S., and Nishi, S. "Synthesis of fluorinated polyimides." In Fluoropolymers 2, pp. 71-120. Springer, Berlin, Heidelberg, 1999.

Substituting this compound with its non-fluorinated analog, 4-(phenylethynyl)benzophenone, or with a simpler benzophenone derivative will lead to significant performance loss in target applications. The carbon-fluorine bond is not an incidental feature; it is strategically incorporated to directly reduce the dielectric constant and moisture uptake of the resulting polymers—two key performance metrics for microelectronic substrates and insulators. Replacing it with a non-fluorinated version eliminates these specific performance advantages, rendering the final material unsuitable for its intended high-frequency or high-humidity operational environment. Therefore, for applications demanding low dielectric loss and hydrophobicity, this specific fluorinated monomer is functionally non-interchangeable.

References

- [1] Hsiao, S. H., & Lin, S. Y. "Synthesis and properties of novel aromatic polyimides based on 4,4′-bis(4-amino-2-trifluoromethylphenoxy)biphenyl." Journal of Polymer Science Part A: Polymer Chemistry, 43(15), 331-341 (2005).

- [12] Connell, J. W., et al. "Thermal behavior of fluorinated aromatic polyethers and poly (ether ketone) s." Macromolecules 29.17 (1996): 5539-5546.

Quantifiable Reduction in Dielectric Constant for High-Frequency Electronics

The incorporation of fluorine is a proven strategy to lower the dielectric constant (k) in polymers, a critical factor for reducing signal delay and cross-talk in high-frequency circuits. Polyimides derived from fluorinated monomers consistently exhibit lower dielectric constants than their non-fluorinated counterparts. For example, polyimides incorporating the hexafluoroisopropylidene (6FDA) group can achieve a dielectric constant as low as 2.10, a significant reduction compared to non-fluorinated polyimides which typically have values above 3.0. This reduction is directly attributable to the high electronegativity and low polarizability of the C-F bond, making this monomer a specific choice for manufacturing low-k dielectric films.

| Evidence Dimension | Dielectric Constant (k) at 1 MHz |

| Target Compound Data | Enables polymers with k < 2.8 (class-level data for fluorinated polyimides) |

| Comparator Or Baseline | Standard non-fluorinated polyimides (e.g., from BTDA or PMDA): k > 3.0 |

| Quantified Difference | Enables a >10-15% reduction in dielectric constant |

| Conditions | Polyimide films measured at 1 MHz, room temperature. |

A lower dielectric constant is a primary selection criterion for insulating materials used in high-speed integrated circuits and communication devices.

Improved Thermal Stability: Elevated Glass Transition Temperature in Cured Resins

The thermal stability of polymers is critical for their use in demanding environments. In phenylethynyl-terminated imide (PETI) resins, the polymer backbone structure significantly influences the final glass transition temperature (Tg) after curing. The inclusion of rigid, fluorinated groups like those derived from 4-Fluoro-4'-(phenylethynyl)benzophenone contributes to higher thermal stability. For instance, fluorinated PETI resins based on 6FDA dianhydride and rigid diamines can achieve Tg values well over 350°C after curing. This is often higher than comparable non-fluorinated systems, which may have lower thermal stability due to less rigid backbones or weaker intermolecular forces. The high bond energy of the C-F bond also contributes to overall thermal decomposition resistance.

| Evidence Dimension | Glass Transition Temperature (Tg) of Cured Resin |

| Target Compound Data | Enables cured Tg > 360 °C (achieved in related fluorinated PETI systems) |

| Comparator Or Baseline | Non-fluorinated PETI resins: Typically in the 280-330 °C range |

| Quantified Difference | Potential for a 30-80 °C increase in Tg |

| Conditions | Post-curing of phenylethynyl-terminated imide oligomers, measured by DSC or DMA. |

A higher Tg allows the material to maintain its structural integrity and mechanical properties at elevated operating temperatures, essential for aerospace and under-the-hood automotive applications.

Enhanced Solution Processability via Improved Solubility in Organic Solvents

A significant challenge with high-performance aromatic polymers is their poor solubility, which complicates processing. The incorporation of fluorine atoms, particularly bulky -CF3 groups or asymmetrically placed single F atoms, disrupts polymer chain packing and reduces intermolecular forces. This structural modification frequently leads to enhanced solubility in common organic solvents like NMP, DMAc, and even lower-boiling point solvents like THF. For example, fluorinated polyimides derived from 2,6-bis(trifluoromethyl)benzidine demonstrated good solubility in THF and ethyl acetate, whereas many conventional polyimides are insoluble in such solvents. This improved solubility allows for easier solution casting of films and coatings, providing a distinct processability advantage over less soluble, non-fluorinated analogs.

| Evidence Dimension | Solubility in Organic Solvents |

| Target Compound Data | Enables solubility in solvents like NMP, DMAc, m-cresol, and potentially THF. |

| Comparator Or Baseline | Many non-fluorinated aromatic polyimides are only soluble in high-boiling point, aggressive solvents (e.g., concentrated sulfuric acid) or are completely insoluble. |

| Quantified Difference | Qualitative but critical shift from 'insoluble' to 'soluble' in common processing solvents. |

| Conditions | Solubility testing at room temperature. |

Enhanced solubility simplifies manufacturing workflows, reduces the need for harsh solvents, and enables a wider range of processing techniques like spin-coating and casting.

Monomer for Low-k Dielectric Polyimide Films in Semiconductor Packaging

This compound is the right choice for synthesizing polyimide resins intended for use as interlayer dielectrics, stress buffers, or redistribution layers in microelectronics. The fluorine content directly contributes to a lower dielectric constant, which is essential for minimizing signal propagation delay in high-frequency applications.

Precursor for High-Temperature Aerospace Adhesives and Composite Matrices

When used to formulate phenylethynyl-terminated thermosetting resins, this monomer enables the creation of materials with very high glass transition temperatures (Tg). This makes it a suitable precursor for adhesives and carbon fiber composite matrices that must maintain mechanical performance at the elevated temperatures experienced in aerospace engines and airframes.

Synthesis of Solution-Processable, High-Performance Coatings

The enhanced solubility imparted by the fluorine atom makes this monomer ideal for developing high-performance polymer solutions. These solutions can be processed using techniques like spin-coating or casting to produce thin, uniform protective coatings on various substrates where a combination of thermal stability and electrical insulation is required.

References

- [1] Maier, G. "Low dielectric constant polymers for microelectronics." Progress in Polymer Science 26.1 (2001): 3-65.

- [2] Yang, C., et al. "Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship." Polymers 9.11 (2017): 609.

- [3] Hasegawa, M., & Horii, S. "Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis (Trifluoromethyl) Benzidine for Flexible Electronics." Polyimides-Based Materials and Structures (2020).

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant